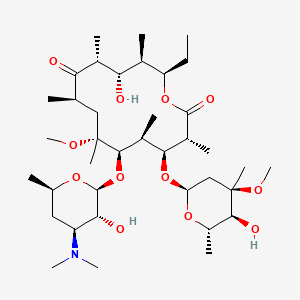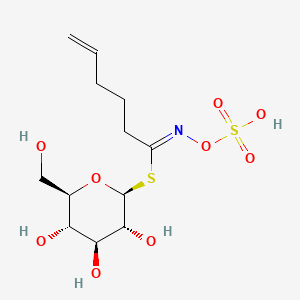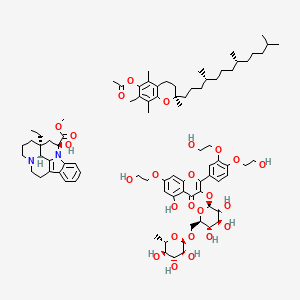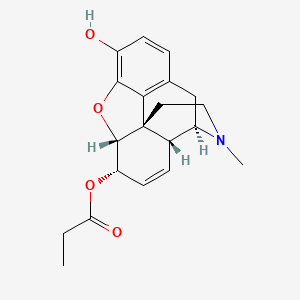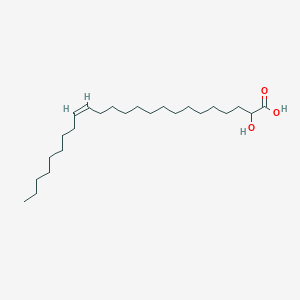
Hydroxynervonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxynervonic acid is a 2-hydroxy fatty acid that is the 2-hydroxy derivative of nervonic acid. It is a very long-chain fatty acid anion, a 2-hydroxy fatty acid and a hydroxy monounsaturated fatty acid. It derives from a (15Z)-tetracosenoic acid.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Hydroxynervonic acid (HCA), a variant of 2-hydroxycervonic acid, demonstrates promising antitumor capabilities. In a study by Beteta-Göbel et al. (2021), HCA induced endoplasmic reticulum stress and autophagy in glioma cells, suggesting its potential as a treatment for glioblastoma, a type of brain tumor (Beteta-Göbel et al., 2021). Additionally, HCA has shown efficacy in pancreatic cancer treatment, inducing apoptosis and endoplasmic reticulum stress in cancer cells, as described by Beteta-Göbel et al. (2022) (Beteta-Göbel et al., 2022).
Brain and Nervous System Applications
Research by Murad et al. (1976) highlights the alpha-hydroxylation of nervonic acid in the brain, showing its potential importance in brain development and the role of thyroid hormones in this process (Murad, Strycharz & Kishimoto, 1976). Okuhara and Yasuda (1960) identified a dihydrocerebroside in human brain containing hydroxynervonic acid, pointing to its presence in neurological tissues (Okuhara & Yasuda, 1960).
Cosmetic and Dermatological Uses
Hydroxy acids, including hydroxynervonic acid, have wide applications in cosmetic and dermatologic treatments. Kornhauser et al. (2010) discuss their use in treating skin conditions like photoaging, acne, and psoriasis (Kornhauser, Coelho & Hearing, 2010). Ditre et al. (1996) showed the beneficial effects of alpha-hydroxy acids on photoaged skin, possibly including hydroxynervonic acid (Ditre et al., 1996).
Antioxidant Properties
Hydroxynervonic acid may also have antioxidant properties. Zhou et al. (2009) discuss Edaravone, a scavenger of hydroxyl radicals, and its therapeutic potential in brain injury, indicating a potential area where hydroxynervonic acid could be relevant (Zhou, Chen & Zhang, 2009).
Metabolic and Nutritional Applications
Hydroxynervonic acid's role in metabolism, particularly in the context of starvation and nutrient processing, is highlighted by Cahill (2006) (Cahill, 2006). Alam et al. (2016) discuss the potential of hydroxycinnamic acid derivatives, including hydroxynervonic acid, in managing lipid metabolism and obesity (Alam et al., 2016).
Eigenschaften
Produktname |
Hydroxynervonic acid |
|---|---|
Molekularformel |
C24H46O3 |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
(Z)-2-hydroxytetracos-15-enoic acid |
InChI |
InChI=1S/C24H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27/h9-10,23,25H,2-8,11-22H2,1H3,(H,26,27)/b10-9- |
InChI-Schlüssel |
UFOOFOUFKSIFCD-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCC(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCCCCCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



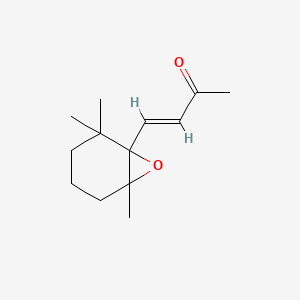
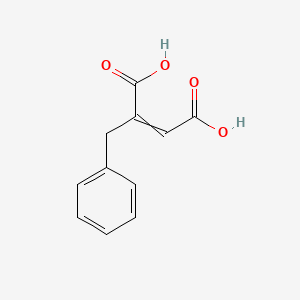
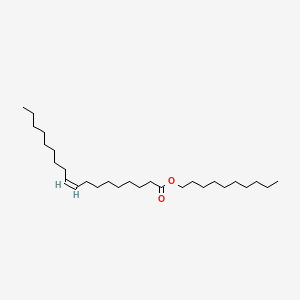
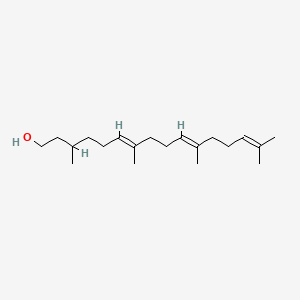
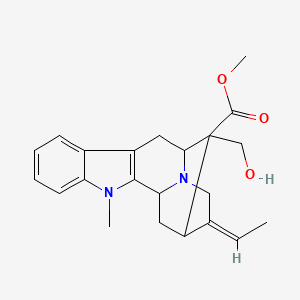
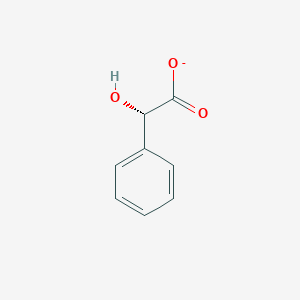
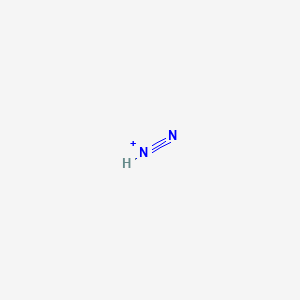
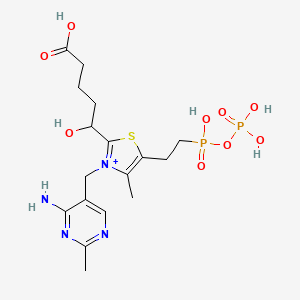
![methyl (14Z)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235317.png)
